molecular formula C24H21NO5 B1302558 4-[2-(Fmoc-amino)ethoxy]-benzoic acid CAS No. 882847-29-2

4-[2-(Fmoc-amino)ethoxy]-benzoic acid

Cat. No.: B1302558
CAS No.: 882847-29-2
M. Wt: 403.4 g/mol
InChI Key: OHVLIOLJNXNLPK-UHFFFAOYSA-N
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Description

Contextual Significance in Peptide Chemistry and Bioconjugation

The strategic importance of 4-[2-(Fmoc-amino)ethoxy]-benzoic acid in peptide chemistry lies in its utility as a versatile linker or spacer. In SPPS, the Fmoc group provides temporary protection of the amine, which can be cleanly removed under mild basic conditions, typically with piperidine (B6355638), without affecting acid-labile side-chain protecting groups. nih.gov This orthogonality is a fundamental principle of Fmoc-based SPPS. altabioscience.com

The benzoic acid end of the molecule can be activated and coupled to an amino-functionalized solid support, effectively anchoring the linker to the resin. Subsequent deprotection of the Fmoc group reveals a primary amine, which then serves as the starting point for the stepwise assembly of a peptide chain. The ethoxy portion of the linker introduces a defined space between the solid support and the synthesized peptide, which can be advantageous in minimizing steric hindrance during synthesis and in facilitating the cleavage of the final product from the resin.

In the field of bioconjugation, this compound serves as a heterobifunctional crosslinker. scbt.com It enables the covalent linkage of two different molecules, for instance, a peptide and a protein, or a small molecule drug and a targeting ligand. chemimpex.com The benzoic acid can be conjugated to one biomolecule, and after Fmoc deprotection, the newly exposed amine can be reacted with a second molecule. This controlled, stepwise approach is crucial for the construction of well-defined bioconjugates such as antibody-drug conjugates (ADCs), where precise control over the drug-to-antibody ratio is essential.

Role as a Functionalized Building Block in Organic Synthesis

Beyond its applications in peptide and bioconjugate chemistry, this compound is a valuable functionalized building block in broader organic synthesis. Its pre-packaged, orthogonally protected functionalities allow for its incorporation into a wide array of complex molecules.

For example, it can be used in the development of functional materials and surface modifications. The benzoic acid moiety can be used to anchor the molecule to a surface, such as a nanoparticle or a polymer film. chemimpex.comresearchgate.net Subsequent removal of the Fmoc group exposes an amine on the surface, which can then be used for further functionalization, such as the attachment of bioactive molecules or the initiation of polymer growth. This approach allows for the precise engineering of surface properties.

The defined length and chemical nature of the ethoxy spacer can also be exploited to modulate the properties of the final construct, such as its hydrophilicity, flexibility, and interaction with its environment. This makes it a useful component in the design of molecular probes, sensors, and drug delivery systems. chemimpex.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO5/c26-23(27)16-9-11-17(12-10-16)29-14-13-25-24(28)30-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22H,13-15H2,(H,25,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHVLIOLJNXNLPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOC4=CC=C(C=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373281
Record name 4-[2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]benzoic acid
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Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882847-29-2
Record name 4-[2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]ethoxy]benzoic acid
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Record name 4-[2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]benzoic acid
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Record name 4-[2-(Fmoc-amino)ethoxy]benzoic acid
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Synthetic Methodologies for 4 2 Fmoc Amino Ethoxy Benzoic Acid and Analogues

Retrosynthetic Analysis and Precursor Identification

Retrosynthetic analysis of 4-[2-(Fmoc-amino)ethoxy]-benzoic acid reveals two primary disconnection points, both centered around the ether linkage. This bond can be disconnected to yield two sets of precursor molecules, outlining two main synthetic pathways.

Route A involves the disconnection of the aryl ether bond, leading to 4-hydroxybenzoic acid (or a protected derivative) and a 2-(Fmoc-amino)ethyl halide or sulfonate. This approach focuses on forming the ether bond through nucleophilic substitution at the ethyl group.

Route B also disconnects the ether bond but considers the ethoxy oxygen as part of the ethanolamine (B43304) precursor. This leads to an N-Fmoc protected ethanolamine and a 4-halobenzoic acid derivative. This strategy relies on an etherification reaction where the hydroxyl group of the protected ethanolamine acts as the nucleophile.

A third, less common, disconnection could involve the formation of the amide bond of the Fmoc group at a later stage, starting from 4-(2-aminoethoxy)benzoic acid. However, the former two routes are generally more convergent and allow for better control of protecting group strategies.

The key precursors identified through this analysis are:

4-hydroxybenzoic acid and its esters (e.g., methyl or ethyl ester)

Ethanolamine

9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

Reagents for converting a hydroxyl group to a good leaving group (e.g., tosyl chloride, mesyl chloride, or thionyl chloride)

4-halobenzoic acids (e.g., 4-fluorobenzoic acid or 4-bromobenzoic acid)

PrecursorRole in Synthesis
4-Hydroxybenzoic acid / esterProvides the benzoic acid scaffold.
EthanolamineProvides the aminoethoxy moiety.
Fmoc-Cl / Fmoc-OSuAmino-protecting reagent.
Tosyl chloride / Mesyl chlorideTo activate the hydroxyl group for nucleophilic substitution.
4-Halobenzoic acidAryl component for ether synthesis.

Strategies for the Introduction of the Fmoc-aminoethoxy Moiety

The construction of the Fmoc-aminoethoxy portion and its attachment to the benzoic acid scaffold can be achieved through several well-established synthetic methods. The choice of strategy often depends on the availability of starting materials and the desired scale of the synthesis.

Etherification and Amine Protection Strategies

The formation of the ether linkage is a critical step in the synthesis. Two common methods for this transformation are the Williamson ether synthesis and the Mitsunobu reaction.

The Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.comwikipedia.org In the context of synthesizing this compound, this can be approached in two ways:

Reaction of a phenoxide with an alkyl halide: The carboxylate group of 4-hydroxybenzoic acid is typically protected as an ester (e.g., methyl or ethyl ester) to prevent interference with the basic conditions of the reaction. The phenolic hydroxyl group is then deprotonated with a base like sodium hydride or potassium carbonate to form the phenoxide, which then acts as a nucleophile to displace a halide or a tosylate from N-(2-haloethyl)-9-fluorenylmethyloxycarbonylamine. youtube.com

Reaction of an alkoxide with an aryl halide: N-Fmoc ethanolamine can be deprotonated to form an alkoxide, which then reacts with an activated aryl halide, such as a 4-fluorobenzoic acid derivative, via nucleophilic aromatic substitution.

The Mitsunobu reaction provides an alternative for forming the ether bond under milder, neutral conditions. organic-chemistry.orgnih.gov This reaction involves the use of triphenylphosphine (B44618) (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov In this approach, methyl 4-hydroxybenzoate (B8730719) and N-Fmoc ethanolamine are reacted together in the presence of PPh3 and DEAD. The reaction proceeds with the inversion of stereochemistry at the alcohol carbon, although this is not relevant for the synthesis of the target molecule from ethanolamine.

The amine protection is a straightforward but crucial step. Ethanolamine is reacted with Fmoc-Cl or Fmoc-OSu in the presence of a mild base, such as sodium bicarbonate or triethylamine, in a suitable solvent like dioxane or dichloromethane (B109758) to yield N-Fmoc ethanolamine.

Integration of the Benzoic Acid Scaffold

The benzoic acid moiety is typically introduced as a protected derivative to avoid side reactions. The most common protecting group for the carboxylic acid is a simple alkyl ester, such as a methyl or ethyl ester. This ester can be introduced at the beginning of the synthesis by esterifying 4-hydroxybenzoic acid or by using a commercially available ester derivative.

After the successful formation of the ether linkage to create the fully protected intermediate, methyl 4-[2-(Fmoc-amino)ethoxy]benzoate, the final step is the deprotection of the carboxylic acid. This is typically achieved through saponification, which involves treating the ester with a base such as sodium hydroxide (B78521) or lithium hydroxide in a mixture of water and an organic solvent like methanol (B129727) or tetrahydrofuran. Subsequent acidification of the reaction mixture yields the desired this compound.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound can be significantly influenced by the reaction conditions. Optimization of these parameters is key to achieving high yields and purity.

For the Williamson ether synthesis , key parameters to optimize include:

Base: The choice of base for deprotonating the phenol (B47542) or alcohol is critical. Strong bases like sodium hydride ensure complete deprotonation but can be challenging to handle. Weaker bases like potassium carbonate are often preferred for their ease of use and milder reaction conditions.

Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) are typically used to facilitate the SN2 reaction.

Temperature: The reaction temperature can be varied to control the reaction rate. Higher temperatures can accelerate the reaction but may also lead to side reactions.

Leaving Group: The nature of the leaving group on the electrophile is also important. Iodides are generally more reactive than bromides, which are more reactive than chlorides. Tosylates are also excellent leaving groups.

ParameterCondition 1Condition 2Condition 3Expected Outcome
BaseK2CO3NaHCs2CO3Stronger bases may lead to faster reaction but also potential side reactions.
SolventAcetonitrileDMFDMSOMore polar solvents can increase the reaction rate.
TemperatureRoom Temp60 °C80 °CHigher temperatures generally increase the reaction rate.

For the Mitsunobu reaction , optimization can be achieved by varying:

Phosphine and Azodicarboxylate Reagents: While triphenylphosphine and DEAD are commonly used, other phosphines and azodicarboxylates can be employed to improve yields and facilitate purification.

Solvent: Tetrahydrofuran (THF) and dichloromethane (DCM) are common solvents for the Mitsunobu reaction.

Reaction Time and Temperature: These parameters can be adjusted to ensure the reaction goes to completion.

Parallel and Library Synthesis Approaches Utilizing the Core Structure

The bifunctional nature of this compound makes it an excellent scaffold for the construction of chemical libraries through parallel synthesis. ijpsr.com This core structure allows for the introduction of diversity at two distinct points: the carboxylic acid and the amino group (after deprotection of the Fmoc group).

In a typical library synthesis, the this compound core can be attached to a solid support via its carboxylic acid group. This is often achieved using a suitable linker and standard solid-phase synthesis techniques. ucdavis.edu Once anchored to the solid support, the Fmoc protecting group can be removed under mild basic conditions (e.g., with piperidine (B6355638) in DMF), exposing the primary amine. osti.gov This free amine can then be reacted with a diverse set of building blocks, such as carboxylic acids, sulfonyl chlorides, or isocyanates, in a parallel fashion in separate reaction vessels.

Reactivity and Derivatization of 4 2 Fmoc Amino Ethoxy Benzoic Acid

Carboxylic Acid Functionalization in Controlled Environments

The carboxylic acid group on the benzoic acid ring is a key site for derivatization, most commonly through the formation of amide and ester bonds. These reactions are typically carried out in controlled environments to ensure high yields and prevent unwanted side reactions.

Amidation: The formation of an amide bond is a frequently employed transformation for this molecule. This reaction involves coupling the carboxylic acid with a primary or secondary amine. To facilitate this, activating agents are necessary to convert the carboxylic acid into a more reactive species. Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization. nih.govpeptide.com Another class of effective coupling agents are onium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which are known for their high efficiency and rapid reaction times. peptide.comuni-kiel.de

The general mechanism for amidation using EDC and HOBt involves the formation of a highly reactive O-acylisourea intermediate, which is then converted to an active HOBt ester. This ester subsequently reacts with the amine to form the desired amide. nih.gov The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM) being common. rsc.org

Table 1: Common Coupling Reagents for Amidation

Coupling Reagent Additive Typical Solvent Key Features
EDC HOBt DMF, DCM Water-soluble byproducts, good for solution-phase synthesis. peptide.com
DCC HOBt DCM Byproduct (DCU) is insoluble, useful for reaction monitoring.
HATU DIPEA (base) DMF High efficiency, fast reaction rates, less racemization. peptide.com
PyBOP DIPEA (base) DMF Phosphonium (B103445) salt-based, effective for sterically hindered amino acids.

Esterification: The carboxylic acid can also be converted to an ester. Standard esterification methods, such as Fischer-Speier esterification involving reaction with an alcohol under acidic catalysis, can be employed. iajpr.com However, for more sensitive substrates, milder conditions are preferred. For instance, the use of alkyl halides in the presence of a non-nucleophilic base like cesium carbonate can yield the corresponding ester. Alternatively, coupling with an alcohol can be achieved using similar activating agents as in amidation, such as DCC with a catalytic amount of 4-(dimethylamino)pyridine (DMAP). nih.gov

Manipulation of the Fmoc-Protected Amino Group

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the primary amine. Its removal is a critical step in many synthetic pathways, particularly in solid-phase peptide synthesis (SPPS), as it allows for the sequential addition of amino acids. nih.gov

The deprotection mechanism proceeds via a β-elimination reaction initiated by a base. The base abstracts the acidic proton on the C9 position of the fluorene (B118485) ring, leading to the formation of a dibenzofulvene intermediate and the release of the free amine. nih.govresearchgate.net

Deprotection Conditions: The most common reagent for Fmoc removal is a solution of piperidine (B6355638) in a polar aprotic solvent like DMF, typically at a concentration of 20-50%. researchgate.netiris-biotech.de The reaction is generally fast, often completing within minutes at room temperature. The piperidine also acts as a scavenger for the dibenzofulvene byproduct, preventing its reaction with the newly liberated amine. nih.gov

Table 2: Common Reagents for Fmoc Deprotection

Reagent Typical Concentration & Solvent Key Features
Piperidine 20-50% in DMF Standard and highly effective reagent for Fmoc removal. researchgate.netiris-biotech.de
Piperazine (B1678402) 10% in DMF/Ethanol An alternative to piperidine. nih.gov
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) 2% in DMF A non-nucleophilic base, useful in specific applications to avoid side reactions. iris-biotech.deiris-biotech.de
4-Methylpiperidine (B120128) 20% in DMF An alternative to piperidine with similar efficiency. nih.goviris-biotech.de

Once the Fmoc group is removed, the resulting primary amine is available for a variety of subsequent reactions. In the context of peptide synthesis, it will participate in an amide bond formation with the activated carboxylic acid of the next amino acid in the sequence. Beyond peptide synthesis, this free amine can undergo reactions such as acylation, alkylation, and sulfonylation to introduce a wide range of functionalities.

Reaction Pathways Involving the Ethoxy Spacer

The ethoxy spacer, specifically an aminoethoxyethoxy group, plays a significant role in modifying the physicochemical properties of the molecule rather than being a primary site of chemical reactions under typical synthetic conditions. This spacer is generally stable to the conditions used for both carboxylic acid functionalization and Fmoc deprotection.

The primary functions of the ethoxy spacer are:

Increased Hydrophilicity: The ether linkages in the spacer enhance the water solubility of the molecule and its derivatives. biosearchtech.com This is particularly advantageous in biological applications where aqueous solubility is crucial.

Flexible Linker: The ethoxy chain provides a flexible and conformationally non-rigid linker. This is beneficial when 4-[2-(Fmoc-amino)ethoxy]-benzoic acid is used to connect two other molecular entities, for example, in the synthesis of antibody-drug conjugates or other bioconjugates.

Improved Pharmacokinetics: In drug design, the incorporation of such polyethylene (B3416737) glycol (PEG)-like spacers can improve the pharmacokinetic properties of a drug molecule.

Advanced Applications in Peptide Chemistry and Bioconjugation

Solid-Phase Peptide Synthesis (SPPS) Integration

The primary application of 4-[2-(Fmoc-amino)ethoxy]-benzoic acid is within the realm of Fmoc-based Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for the artificial production of peptides. In this context, the molecule is not an amino acid to be incorporated mid-chain but rather a specialized linker used to anchor the entire peptide synthesis process to an insoluble polymer support.

Role as a Linker for Peptide Chain Elongation

In SPPS, this compound functions as a stable anchor and spacer. The synthesis process begins by covalently attaching the linker to a functionalized solid support, typically an aminomethylated polystyrene resin. The carboxylic acid of the benzoic acid moiety is activated using standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC), often with an additive like N-hydroxysuccinimide (NHS), to form a stable amide bond with the free amino groups on the resin.

Once the linker is securely loaded onto the solid support, its other terminus, the Fmoc-protected amine, becomes the starting point for peptide chain elongation. The Fmoc group is removed with a mild base, exposing a free amine ready to be coupled with the first Fmoc-protected amino acid of the desired peptide sequence. This cycle of deprotection and coupling is repeated iteratively to build the peptide chain step-by-step. The ethoxy-benzoic acid structure provides a defined, rigid spacing between the synthesis resin and the C-terminus of the nascent peptide.

Orthogonal Protection Strategies in SPPS

The utility of this compound is intrinsically linked to the principle of orthogonal protection in SPPS. This strategy employs multiple classes of protecting groups that can be removed under different chemical conditions, allowing for selective deprotection at various stages of synthesis.

The Fmoc group on the linker is the temporary protecting group for the α-amine, removed at the start of each coupling cycle. Its key characteristic is its lability to secondary amines, such as piperidine (B6355638), in a process of β-elimination. Crucially, this condition does not affect the permanent protecting groups used on the side chains of trifunctional amino acids (e.g., Lys, Asp, Ser, Tyr). These side-chain protectors, typically based on tert-butyl (tBu), trityl (Trt), or tert-butyloxycarbonyl (Boc) groups, are stable to the basic conditions of Fmoc removal but are cleaved by strong acids, such as trifluoroacetic acid (TFA).

This orthogonality is fundamental to modern SPPS. It ensures that the reactive side chains of the amino acid residues remain masked and unreactive throughout the chain assembly, preventing the formation of undesired branched or modified peptides. Only at the very end of the synthesis is the peptide treated with a strong acid cocktail (e.g., 95% TFA), which simultaneously cleaves the completed peptide from the linker-resin bond and removes all the permanent side-chain protecting groups. This dual-purpose final step yields the desired peptide in its unprotected form.

Table 1: Orthogonal Protecting Groups in Fmoc-SPPS
Protecting GroupFunctionality ProtectedCleavage ReagentStability
Fmoc (Fluorenylmethyloxycarbonyl)α-Amine (temporary)20-40% Piperidine in DMFAcid-stable, stable to mild reduction
Boc (tert-Butyloxycarbonyl)Amine side chains (e.g., Lys, Trp)Trifluoroacetic Acid (TFA)Base-stable, stable to mild reduction
tBu (tert-Butyl)Carboxyl (Asp, Glu) & Hydroxyl (Ser, Thr, Tyr) side chainsTrifluoroacetic Acid (TFA)Base-stable, stable to mild reduction
Trt (Trityl)Amide (Asn, Gln) & Thiol (Cys) side chainsTrifluoroacetic Acid (TFA)Base-stable, stable to mild reduction
Pbf (Pentamethyldihydrobenzofuran-sulfonyl)Guanidinium (B1211019) side chain (Arg)Trifluoroacetic Acid (TFA)Base-stable

Solution-Phase Peptide Synthesis Approaches

While this compound is a staple of solid-phase synthesis, its application in traditional solution-phase peptide synthesis is not a primary role. The structure is purpose-built for attachment to a solid support via the carboxylic acid. In solution-phase synthesis, where all reactants are dissolved in a solvent, there is no need for a resin anchor. Therefore, the use of this specific bifunctional linker is uncommon, as simpler protecting group strategies are typically employed. The vast majority of scientific literature details its utility as a linker for SPPS.

Design and Synthesis of Functionalized Peptide Constructs

Beyond simply anchoring a peptide to a resin, this compound can be strategically incorporated as a permanent part of the final peptide construct. In this approach, the linker is attached to the resin as usual, and the peptide is synthesized. However, upon final cleavage, a method is chosen that liberates the peptide from the resin while leaving the linker covalently attached to the peptide's C-terminus.

The result is a peptide modified with an amino-ethoxy-benzoic acid moiety. This moiety acts as a rigid spacer, which can be advantageous in biochemical and therapeutic applications. creative-peptides.compolyplus-sartorius.com Unlike flexible linkers (e.g., chains of glycine (B1666218) and serine), which allow for significant conformational freedom, the phenyl group of the benzoic acid provides structural rigidity. creative-peptides.combiosyn.com This can be used to enforce a specific distance and spatial orientation between the peptide and another conjugated molecule, which is often critical for maintaining the biological activity of both components in a complex bioconjugate. creative-peptides.compolyplus-sartorius.com

Strategies for Bioconjugate Preparation and Modular Assembly

The true advanced utility of incorporating this compound into a peptide sequence lies in its application to bioconjugation. The linker provides a reliable chemical handle for the modular assembly of complex biomolecules, such as peptide-drug conjugates (PDCs) or targeted imaging agents. nih.govbiosynth.com

Linker Applications in Targeted Bioconjugation

In the field of targeted drug delivery, a potent therapeutic payload (like a cytotoxic drug) is linked to a targeting moiety (like a peptide that binds to cancer cells) to enhance efficacy and reduce off-target toxicity. nih.govbiosynth.com The linker connecting these two components is critical to the success of the resulting conjugate. nih.govmedchemexpress.com

When a peptide is synthesized using this compound as the C-terminal element, the resulting construct possesses a terminal carboxylic acid group that is spatially separated from the main peptide sequence. This carboxylic acid serves as an ideal attachment point for another molecule.

The conjugation process typically involves activating the linker's carboxylic acid with reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS). This reaction forms a highly reactive NHS-ester intermediate. This stable intermediate can then be reacted with a primary amine on a payload molecule (e.g., a drug, a fluorescent dye, or a larger biomolecule like an antibody) to form a highly stable amide bond. This modular approach allows for the precise, covalent attachment of a wide variety of functional molecules to a custom-synthesized peptide, enabling the creation of sophisticated bioconjugates for therapeutic and diagnostic purposes. nih.gov

Development of Bioactive Conjugates

The application of this compound as a linker has been instrumental in the development of a diverse range of bioactive conjugates. These conjugates are designed to combine the desirable properties of different molecules to create novel therapeutic and diagnostic agents with enhanced efficacy and specificity.

One of the primary areas of application is in the field of peptide-drug conjugates (PDCs). In this approach, a potent cytotoxic drug is linked to a peptide that specifically targets receptors overexpressed on the surface of cancer cells. This targeted delivery strategy aims to increase the concentration of the drug at the tumor site, thereby enhancing its therapeutic effect while minimizing systemic toxicity. The this compound linker plays a pivotal role in connecting the targeting peptide to the cytotoxic payload.

While specific, publicly available research detailing the synthesis and biological activity of conjugates using this compound is often proprietary, the general principles and utility of such linkers are well-established in the scientific literature. The data in the following conceptual table illustrates the type of information that would be generated in such research, highlighting the key components of a hypothetical bioactive conjugate and its performance.

Table 1: Hypothetical Bioactive Peptide-Drug Conjugate Incorporating a this compound-derived Linker

Conjugate ComponentDescriptionPurpose
Targeting Peptide e.g., A peptide sequence with high affinity for a cancer cell surface receptor.Directs the conjugate specifically to tumor cells.
Linker Derived from this compound.Covalently connects the targeting peptide to the cytotoxic drug.
Cytotoxic Drug e.g., A potent chemotherapeutic agent.Induces cell death upon internalization into the target cell.
In Vitro Potency (IC50) e.g., Nanomolar range against target cancer cell line.Measures the concentration of the conjugate required to inhibit cancer cell growth by 50%.

Research in this area continues to explore the versatility of this compound and similar linkers in creating a new generation of targeted therapies. The ability to modulate the properties of the linker itself, such as its length and flexibility, allows for the fine-tuning of the pharmacokinetic and pharmacodynamic properties of the resulting bioactive conjugates. This ongoing research holds significant promise for the development of more effective and less toxic treatments for a variety of diseases.

Computational and Theoretical Studies

Molecular Modeling of Self-Assembly Processes

The structure of 4-[2-(Fmoc-amino)ethoxy]-benzoic acid, featuring a bulky, hydrophobic 9-fluorenylmethoxycarbonyl (Fmoc) group and a polar benzoic acid tail connected by a flexible linker, strongly predisposes it to self-assembly in solution. Molecular dynamics (MD) simulations are a key tool for investigating these processes at an atomic level. researchgate.netnih.gov

Computational studies on similar Fmoc-conjugated molecules consistently show that π-π stacking of the aromatic fluorenyl rings is the primary driving force for aggregation. researchgate.netnih.gov MD simulations can model the spontaneous organization of these molecules from a dispersed state into ordered structures, such as nanofibers or sheets. researchgate.netnih.gov For this compound, simulations would predict that the Fmoc groups form a hydrophobic core, while the hydrophilic benzoic acid groups are exposed to the aqueous solvent. researchgate.net

Key intermolecular interactions governing this assembly include:

π-π Stacking: The dominant interaction between the fluorenyl rings of the Fmoc groups.

Hydrogen Bonding: Occurs between the carboxylic acid moieties of the benzoic acid groups, often leading to dimer formation, and between the amide linkages in the linker region. researchgate.net

Hydrophobic Effects: The tendency of the nonpolar Fmoc groups to minimize contact with water drives their aggregation.

Electrostatic Interactions: Repulsion between the ionized carboxylate groups at neutral or high pH can influence the morphology of the final assembled structures.

Molecular dynamics simulations can predict the resulting supramolecular structures, such as the diameter of nanofibers or the packing arrangement of molecules, which can then be compared with experimental data from techniques like transmission electron microscopy (TEM) and X-ray scattering. aalto.fi

Table 1: Parameters Analyzed in Molecular Modeling of Self-Assembly

ParameterComputational MethodInformation Gained
Radial Distribution Function (RDF)Molecular Dynamics (MD)Determines the probability of finding atoms at a specific distance, used to confirm π-π stacking distances. researchgate.net
Interaction EnergyMD, Quantum Mechanics (QM)Quantifies the strength of non-covalent interactions (e.g., van der Waals, electrostatic) driving the assembly.
Hydrogen Bond AnalysisMDIdentifies the formation and lifetime of hydrogen bonds between molecules and with the solvent. researchgate.net
Solvent Accessible Surface Area (SASA)MDMeasures the exposure of hydrophobic and hydrophilic regions to the solvent, indicating the core-shell structure of assemblies.

Prediction of Synthetic Feasibility and Reaction Outcomes

Computational tools play a significant role in modern synthetic chemistry, from planning routes to predicting challenges. The synthesis of this compound can be analyzed using retrosynthesis software and predictive models.

Retrosynthetic analysis is a foundational technique in planning organic syntheses. numberanalytics.com For this target molecule, software platforms like SYNTHIA™ or those available through CAS SciFinder can propose synthetic pathways by systematically deconstructing the molecule into simpler, commercially available starting materials. sigmaaldrich.comsynthiaonline.comcas.org The key disconnections would be at the amide, ether, and carbamate (B1207046) bonds.

Computational models can also predict the feasibility of specific reaction steps. For instance, machine learning models like the Peptide Synthesis Score (PepSySco) have been developed to predict the success rate of Fmoc-based peptide synthesis. nih.govresearchgate.netkcl.ac.uknih.gov Although not a peptide, the presence of the Fmoc-amino group in the target molecule means that similar challenges, such as aggregation during synthesis or difficult coupling/deprotection steps, could be anticipated by such models. These tools analyze the sequence and properties of the amino acids to flag potentially problematic steps. nih.gov

Table 2: Hypothetical Retrosynthetic Plan and Computational Feasibility Checks

Retrosynthetic DisconnectionPrecursorsComputational Prediction TaskRelevant Software/Model Type
Amide BondFmoc-aminoethanol and 4-formylbenzoic acid (followed by reduction) or 4-(bromomethyl)benzoic acidPredict reaction yield and side products.Reaction prediction algorithms (e.g., IBM RXN). wikipedia.org
Carbamate (Fmoc group)4-[2-(amino)ethoxy]-benzoic acid and Fmoc-Cl or Fmoc-OSuAssess potential for side reactions during Fmoc protection.Quantum mechanical calculations for reactivity.
Ether Bond2-(Fmoc-amino)ethanol and 4-hydroxybenzoic acidEvaluate conditions for Williamson ether synthesis or Mitsunobu reaction.Database-driven synthesis planning tools (e.g., SYNTHIA™, SciFinder). sigmaaldrich.comcas.org

Conformational Analysis and Intermolecular Interactions

The flexible ethoxy linker in this compound allows for a wide range of conformations, which can be explored using computational methods like Density Functional Theory (DFT). researchgate.net Conformational analysis aims to identify the low-energy structures (conformers) that the molecule is most likely to adopt. mendeley.com This involves scanning the potential energy surface by systematically rotating the single bonds in the linker.

The results of such an analysis would reveal the preferred spatial arrangement between the bulky Fmoc group and the benzoic acid moiety—whether they tend to be extended and linear or folded back upon themselves. The solvent environment significantly impacts conformational preference, with polar solvents potentially stabilizing more extended conformations.

The specific non-covalent interactions that stabilize both individual conformations (intramolecular) and molecular assemblies (intermolecular) can be characterized in detail using methods like Symmetry-Adapted Perturbation Theory (SAPT) and the Quantum Theory of Atoms in Molecules (AIM). nih.govmdpi.com

Intramolecular Interactions: Potential for weak hydrogen bonds between the amide proton and the ether oxygen, or π-stacking if the molecule adopts a folded conformation.

Table 3: Key Intermolecular Interactions and Their Computational Investigation

Interaction TypeMolecular Moiety InvolvedComputational Method for Analysis
π-π StackingFluorenyl ringsDFT with dispersion correction, SAPT
Hydrogen Bonding (Dimer)Carboxylic acid groupsDFT, AIM, Car-Parrinello Molecular Dynamics (CPMD) nih.gov
Hydrogen Bonding (Chain)Amide N-H and C=ONatural Bond Orbital (NBO) analysis, MD
Dispersion ForcesEntire moleculeSAPT, DFT with dispersion correction mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies in Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to correlate the chemical structure of a series of compounds with their biological activity. nih.govneovarsity.org While no specific QSAR studies on this compound exist, its structure is amenable to such analysis for designing derivatives with tailored properties (e.g., as enzyme inhibitors or antimicrobial agents). nih.govdergipark.org.tr

A hypothetical QSAR study would involve synthesizing a library of analogues by modifying specific parts of the molecule:

Benzoic Acid Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions.

Ethoxy Linker: Varying the length or rigidity of the linker chain.

Fmoc Group: Replacing it with other aromatic or protecting groups.

Once the biological activity (e.g., IC50 values) of these compounds is measured, a QSAR model is built. nih.gov This involves calculating molecular descriptors—numerical values that represent different physicochemical properties of the molecules. nih.gov Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to create a mathematical equation linking the descriptors to the activity. youtube.comcresset-group.com

Studies on similar benzoic acid derivatives have shown that properties like hydrophobicity, molar refractivity, and aromaticity are often critical for biological activity. nih.gov The resulting QSAR model can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and reducing the need for extensive trial-and-error synthesis. acs.orgresearchgate.net

Table 4: Example Molecular Descriptors for a QSAR Study

Descriptor ClassSpecific Descriptor ExampleProperty Represented
ElectronicPartial atomic charges, Dipole momentElectrostatic interactions, polarity
Steric/TopologicalMolecular Weight (MW), Molar Refractivity (MR), Molecular Connectivity IndicesSize, shape, and branching of the molecule neovarsity.org
HydrophobicLogP (Partition coefficient)Lipophilicity, ability to cross cell membranes
3D Field-BasedCoMFA/CoMSIA fields3D shape and electrostatic potential around the molecule nih.gov

Advanced Analytical Methodologies for Research Characterization

Spectroscopic Techniques in Reaction Monitoring and Purity Assessment

Spectroscopy provides invaluable, non-destructive insight into the molecular structure and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of 4-[2-(Fmoc-amino)ethoxy]-benzoic acid. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the chemical environment of each atom, allowing for the complete assignment of the molecular framework.

In a typical ¹H NMR spectrum, the protons of the fluorenyl group produce a series of complex signals in the aromatic region (approximately 7.2-7.9 ppm). The protons on the benzoic acid ring also appear in the aromatic region, typically as two distinct doublets. The protons of the ethoxy bridge and the methylene (B1212753) group adjacent to the Fmoc carbamate (B1207046) are observed in the aliphatic region, providing key connectivity information.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule, from the carbonyls of the carbamate and carboxylic acid to the numerous aromatic and aliphatic carbons.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Note: Chemical shifts (δ) are reported in parts per million (ppm) and are predicted values based on the analysis of similar structures. The exact values can vary based on solvent and experimental conditions.

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Benzoic Acid (Aromatic CH)7.0 - 8.1114 - 132
Benzoic Acid (Quaternary C)-162 - 164
Benzoic Acid (Carboxyl C=O)12.0 - 13.0 (broad s)167 - 169
Ethoxy Bridge (-OCH₂CH₂N-)3.5 - 4.366 - 70
Fmoc Group (Aromatic CH)7.2 - 7.9120 - 128
Fmoc Group (Quaternary C)-141 - 144
Fmoc Group (CH)4.2 - 4.447 - 49
Fmoc Group (CH₂)4.4 - 4.666 - 68
Fmoc Group (Carbamate C=O)-156 - 157
Amide (NH)5.5 - 6.5 (broad t)-

Mass spectrometry (MS) is a critical technique for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS), often coupled with soft ionization techniques like electrospray ionization (ESI), provides highly accurate mass measurements, which can verify the molecular formula, C₂₄H₂₁NO₅. uni.lu

During synthesis, MS is used to monitor the progress of reactions. For instance, in a coupling reaction where this molecule is being attached to another, MS can detect the disappearance of the starting material's mass peak and the appearance of the desired product's mass peak. Tandem mass spectrometry (MS/MS) can further confirm the identity of the product by inducing fragmentation and analyzing the resulting daughter ions, which often includes characteristic fragments of the Fmoc group. nih.gov

Table 2: Predicted ESI-MS Adducts for this compound (C₂₄H₂₁NO₅, Exact Mass: 403.14197 Da) uni.lu

Adduct Calculated m/z
[M+H]⁺404.14925
[M+Na]⁺426.13119
[M+K]⁺442.10513
[M-H]⁻402.13469
[M+HCOO]⁻448.14017

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy offer complementary information about the functional groups and electronic properties of the molecule, which is useful in mechanistic studies.

Infrared (IR) Spectroscopy: FTIR provides a "fingerprint" of the molecule by detecting the vibrations of its chemical bonds. okstate.edu For this compound, key characteristic absorption bands include the O-H stretch of the carboxylic acid, the N-H stretch of the amide, strong C=O stretching vibrations for both the carbamate and carboxylic acid groups, and C=C stretching from the aromatic rings. researchgate.net Monitoring changes in these bands, such as the disappearance of a free amine band and the appearance of an amide band, can provide direct evidence of bond formation during a reaction.

Table 3: Characteristic IR Absorption Frequencies

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Carboxylic AcidO-H Stretch2500 - 3300 (broad)
AmideN-H Stretch3300 - 3500
Carboxylic Acid & CarbamateC=O Stretch1680 - 1760
Aromatic RingsC=C Stretch1450 - 1600
Ether & EsterC-O Stretch1000 - 1300

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is dominated by the strong absorbance of the fluorenyl (Fmoc) and benzoic acid chromophores. acs.org The Fmoc group has a characteristic strong absorbance peak around 265 nm, with other peaks near 290 and 301 nm. This property is frequently exploited for quantitative analysis, especially in chromatography. In mechanistic studies, UV-Vis spectroscopy is an excellent tool for monitoring the removal of the Fmoc protecting group, a common step in peptide synthesis. researchgate.net The reaction can be followed by observing the decrease in the characteristic absorbance of the Fmoc chromophore over time.

Chromatographic Separation and Purification Techniques

Chromatography is indispensable for both the analysis and purification of this compound, ensuring it meets the high purity standards required for its applications.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound, with commercial batches often specified at ≥99% purity by this technique. chemimpex.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for this analysis. thermofisher.com

The method typically involves a C18 stationary phase column and a mobile phase gradient consisting of water and a polar organic solvent, such as acetonitrile (B52724), often with an acid modifier like trifluoroacetic acid (TFA) to improve peak shape. Detection is usually performed with a UV detector set to a wavelength where the Fmoc group absorbs strongly (e.g., 265 nm), providing high sensitivity. phenomenex.com

For reaction analysis, HPLC is used to track the consumption of reactants and the formation of products. By taking aliquots from a reaction mixture over time, the relative peak areas in the resulting chromatograms can provide a quantitative measure of reaction conversion and the formation of any impurities.

Table 4: Typical RP-HPLC Conditions for Analysis

Parameter Condition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% Trifluoroacetic Acid (TFA)
Gradient Linear gradient from low %B to high %B
Flow Rate 1.0 mL/min
Detection UV at 265 nm
Temperature Ambient

Solid-phase methodologies are central to the synthesis and purification of compounds like this compound, especially in the context of solid-phase peptide synthesis (SPPS). nih.govcsic.es

Solid-Phase Extraction (SPE): SPE is a sample preparation technique used to purify the compound from complex mixtures or to remove interfering substances prior to analysis. nih.gov For example, after a synthesis in solution, an SPE cartridge with a suitable stationary phase (e.g., reversed-phase C18 or ion-exchange) can be used to bind the desired product, allowing impurities and excess reagents to be washed away. The purified product is then eluted with a stronger solvent.

Solid-Phase Synthesis Purification: In SPPS, this molecule might be coupled to an amino acid anchored to a solid resin support. A key advantage of this method is that purification is simplified to a series of washing steps. After a coupling reaction, the resin is thoroughly washed with solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM) to remove all soluble reagents and by-products, leaving the desired product covalently attached to the insoluble support. nih.govthermofisher.com This washing process is a fundamental purification step repeated throughout the synthesis. Once the entire synthesis is complete, the final product is cleaved from the resin support.

Advanced Microscopy for Supramolecular Assembly Characterization

The characterization of supramolecular assemblies formed by molecules such as "this compound" relies heavily on advanced microscopy techniques. These methods provide direct visualization of the nanoscale and microscale morphologies, offering insights into the self-assembly mechanisms and the final architecture of the resulting structures. The primary techniques employed for this purpose are Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and Atomic Force Microscopy (AFM).

In the broader context of Fmoc-amino acid derivatives, these microscopy techniques have been instrumental in revealing a variety of self-assembled structures, including nanofibers, nanotubes, ribbons, and intricate hydrogel networks. The morphology of these structures is dictated by the molecular design and the specific conditions under which self-assembly occurs, such as solvent composition, pH, and temperature.

For a hypothetical supramolecular assembly of "this compound," one would anticipate the formation of elongated fibrillar structures, driven by the π-π stacking of the fluorenyl groups and hydrogen bonding interactions involving the carboxylic acid and amide moieties. Advanced microscopy would be essential to confirm and characterize these structures.

Scanning Electron Microscopy (SEM) would provide three-dimensional topographical information about the larger-scale assembled structures or the surface of a hydrogel formed by the compound. This technique is particularly useful for understanding the porosity and interconnectedness of the supramolecular network.

Atomic Force Microscopy (AFM) would allow for the high-resolution imaging of the assemblies in both air and liquid environments. AFM can provide quantitative data on the height, width, and periodicity of the nanostructures. Tapping mode AFM is often used to minimize damage to the soft, self-assembled structures.

While these methodologies are standard for characterizing similar self-assembling systems, the absence of specific published research on "this compound" means that detailed findings, such as the precise dimensions of its assemblies or the influence of environmental conditions on its morphology, cannot be provided. The generation of data tables summarizing such specific research findings is therefore not possible at this time.

Future Directions and Emerging Research Areas

Integration into Advanced Material Science Applications

The application of 4-[2-(Fmoc-amino)ethoxy]-benzoic acid is expanding into the realm of advanced materials, where its distinct chemical functionalities can be used to construct complex and functional architectures. Research is being directed towards its use in the formulation of specialized polymers and nanomaterials. chemimpex.com The compound's structure is conducive to creating well-defined molecular arrangements, which is critical for materials intended for use in electronics and advanced coatings. chemimpex.com

Furthermore, the principles behind its structure are being applied in the development of biosensors and diagnostic tools. Similar Fmoc-protected structures with ethoxy chains are utilized to create conjugates with biomolecules for detecting specific targets in biological samples. chemblink.com This suggests a potential trajectory for this compound as a linker molecule to immobilize proteins or other biological entities onto surfaces, creating functional biosensors for clinical diagnostics and environmental monitoring. chemblink.com

Development of Novel Protecting Group Strategies

While the 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its easy removal under basic conditions, the scientific community continues to pursue the development of novel protecting group strategies to overcome its limitations. researchgate.net One noted disadvantage of the standard Fmoc-deprotection process using piperidine (B6355638) is that it is less atom economical. researchgate.net This has spurred research into alternative base-labile protecting groups and the refinement of existing Fmoc-based methodologies. thieme-connect.de

Current research focuses on several key areas:

Alternative Reagents: The development of new reagents for introducing the Fmoc group, such as Fmoc-2-MBT, aims to reduce the formation of problematic side-products that can occur with traditional reagents like Fmoc-Cl. ub.edu

Orthogonal Systems: There is ongoing exploration of protecting groups that are compatible with the Fmoc/tBu strategy but can be removed under different, highly specific conditions. This allows for more complex modifications of peptides and other molecules. The Allyloxycarbonyl (Alloc) group is one such example that offers orthogonality. ug.edu.pl

Specialized Building Blocks: Researchers are synthesizing novel Fmoc-protected unnatural amino acids to build peptidomimetics with enhanced properties. nih.gov For instance, Fmoc-triazine amino acids have been created and used in SPPS to synthesize short antimicrobial peptidomimetics with improved proteolytic stability. nih.gov This demonstrates a trend towards creating custom-designed, Fmoc-protected building blocks for specific therapeutic or material science applications.

Green Chemistry Approaches in Synthesis and Application

The synthesis of peptides and other complex molecules using building blocks like this compound has traditionally relied on large quantities of hazardous solvents, such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (CH2Cl2). rsc.org Recognizing the environmental and health impacts, a significant push is underway to develop "greener" approaches for Fmoc-based synthesis. rsc.org

Key developments in this area include:

Solvent Replacement: A primary focus is the replacement of hazardous solvents with more environmentally benign alternatives. Studies have shown that greener solvents can often be adopted without impairing the synthetic process. rsc.org

Process Optimization: Innovative protocols are being designed to minimize solvent consumption. One such strategy is in situ Fmoc removal, where the deprotection step is combined with the preceding coupling step. peptide.com After the coupling reaction is complete, a base like piperidine is added directly to the reaction vessel. This approach can reduce the number of washing steps, leading to solvent savings of up to 75%. peptide.com

Table 1: Comparison of Traditional and Green Solvents in Fmoc-SPPS

Solvent Class Traditional Solvents Emerging Green Alternatives Key Considerations
Amide Dimethylformamide (DMF), N-Methylpyrrolidone (NMP) N-Butylpyrrolidinone (NBP), Cyrene™ Health and environmental profile, resin swelling properties
Chlorinated Dichloromethane (CH2Cl2) 2-Methyltetrahydrofuran (2-MeTHF) Volatility, toxicity, and recyclability
Ester - Ethyl acetate, Isopropyl acetate Lower toxicity, biodegradability
Ether - Cyclopentyl methyl ether (CPME) Peroxide formation, stability

This shift towards sustainable chemistry is not only reducing the environmental footprint of chemical synthesis but is also driving innovation in process efficiency and cost-effectiveness.

Applications in DNA-Encoded Chemical Libraries and Combinatorial Chemistry

DNA-Encoded Chemical Libraries (DECLs) have emerged as a powerful technology for drug discovery, enabling the synthesis and screening of billions of compounds simultaneously. nih.gov The adaptation of robust synthetic methods, including Fmoc-based peptide chemistry, to the aqueous and DNA-compatible conditions required for DECL synthesis is a major area of ongoing research. nih.govresearchgate.net

The use of Fmoc-protected building blocks like this compound in this context presents unique challenges and opportunities:

Aqueous Compatibility: Standard Fmoc chemistry is performed in organic solvents. Researchers have been developing substrate-tolerant amide coupling reaction conditions that are effective in the aqueous environments necessary for DECLs. nih.gov

Protecting Group Strategy: Protecting groups for amino acid side chains must be carefully chosen to be compatible with the DNA tag and the on-DNA reaction conditions. researchgate.net

Ribosome-Independent Synthesis: Unlike biological display methods, DECLs offer ribosome-independent synthetic flexibility. nih.gov This allows for the incorporation of a much wider variety of chemical structures, including unnatural amino acids and scaffolds derived from compounds like this compound, to explore a broader chemical space. researchgate.net

The development of solution-phase, Fmoc-based peptide synthesis for DECLs represents a significant step forward, bridging the gap between combinatorial chemistry and peptide drug discovery and enabling the rapid identification of novel therapeutic leads. nih.gov

Q & A

Q. What are the key synthetic pathways for 4-[2-(Fmoc-amino)ethoxy]-benzoic acid, and how are reaction conditions optimized?

The synthesis involves coupling Fmoc-protected amines to a benzoic acid core via an ethoxy linker. A common method uses carbodiimide-based coupling agents (e.g., HCTU or HOBt) under inert conditions. For example, Enamine Ltd achieved 80% yield for analogous compounds by optimizing stoichiometry (1:1.2 molar ratio of acid to amine) and reaction time (24 hours at room temperature) . Critical parameters include:

  • Temperature control : 0–5°C during activation to minimize side reactions.
  • Solvent selection : DMF enhances solubility of Fmoc intermediates .
  • Deprotection : Piperidine (20% in DMF) selectively removes the Fmoc group without hydrolyzing the ester linkage .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the critical spectral markers?

Key characterization data include:

  • ¹H NMR (DMSO-d₆) :
  • δ 7.75–7.85 (Fmoc aromatic protons, multiplet).
  • δ 4.2–4.5 (ethylene oxide linker protons, triplet).
  • δ 12.5 (carboxylic acid proton, broad singlet) .
    • IR spectroscopy :
  • 1703 cm⁻¹ (C=O stretch of carboxylic acid).
  • 1252 cm⁻¹ (C-O-C stretch of ethoxy linker) .
    • HRMS : Example: m/z 494.2181 (C₂₈H₃₂NO₇, [M⁺]) confirms molecular weight .

Advanced Research Questions

Q. How can this compound be utilized in bioconjugation or solid-phase synthesis strategies?

The carboxylic acid moiety enables covalent attachment to amine-functionalized surfaces (e.g., resins, nanoparticles). Applications include:

  • Solid-phase peptide synthesis : As a linker, the Fmoc group allows sequential deprotection and elongation of peptide chains. The ethoxy spacer improves solubility during resin swelling .
  • Bioconjugation : In quantum dot-based FRET systems, the compound serves as a spacer for RNA detection. EDC/NHS chemistry activates the carboxylic acid for amine coupling, minimizing nonspecific binding .

Q. What are the common side reactions during synthesis, and how can they be mitigated?

Challenges include:

  • Premature Fmoc cleavage : Avoid acidic conditions (pH <7) during workup. Use TFA-free scavengers like triisopropylsilane for final deprotection .
  • Esterification : Competing ester formation is reduced by using DIPEA as a base to maintain a non-nucleophilic environment .
  • Racemization : Additives like HOBt (1-hydroxybenzotriazole) suppress racemization during coupling steps .

Q. How do discrepancies in reported yields for similar Fmoc-protected derivatives inform experimental design?

Yield variations (e.g., 35–80% for ethoxy-linked benzoic acids) highlight the impact of:

  • Workup methods : Acetonitrile precipitation improves recovery vs. rotary evaporation, which may degrade heat-sensitive intermediates .
  • Purification : Reverse-phase HPLC resolves diastereomers (retention time shift ±0.5 min) and removes unreacted starting materials .
FactorImpact on YieldReference
Coupling agent (HOBt vs. HATU)+15% efficiency
Solvent (DMF vs. THF)+20% solubility
Reaction scale (mg vs. g)-10% yield at >5g scale

Data Contradiction Analysis

Q. Why do NMR spectra of similar compounds show variability in ethylene oxide proton signals?

Discrepancies in δ 4.2–4.5 ppm (ethylene oxide protons) arise from:

  • Solvent effects : DMSO-d₆ vs. CDCl₃ shifts proton signals due to hydrogen bonding .
  • Conformational flexibility : Ethoxy linkers adopt different rotamers, splitting peaks into multiplets .

Q. How can conflicting HRMS data be reconciled?

Minor mass differences (e.g., 494.2179 vs. 494.2181) may stem from:

  • Isotopic resolution : High-resolution instruments distinguish ¹³C vs. ¹²C isotopes.
  • Adduct formation : Sodium or potassium adducts ([M+Na]⁺) require careful calibration .

Methodological Recommendations

  • Purification : Use preparative HPLC with a C18 column (gradient: 10–90% acetonitrile in water + 0.1% TFA) .
  • Storage : Store at -20°C under argon to prevent hydrolysis of the Fmoc group .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.